N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is an organic compound that features a benzamide core substituted with a nitrophenyl group and a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves a multi-step process:
Nitration of Phenyl Ring: The starting material, aniline, undergoes nitration to introduce a nitro group at the ortho position.
Formation of Benzamide: The nitrated aniline is then reacted with benzoyl chloride to form the benzamide.
Sulfonylation: The benzamide is further reacted with pyrrolidine and a sulfonyl chloride to introduce the pyrrolidinylsulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Reduction: Formation of N-(2-aminophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of nitro and sulfonyl groups on biological systems.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-(2-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different sulfonyl substituents.
Properties
IUPAC Name |
N-(2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(18-15-5-1-2-6-16(15)20(22)23)13-7-9-14(10-8-13)26(24,25)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZVLNUAAVWJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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